molecular formula C14H11ClN2O4 B5851973 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide

Cat. No. B5851973
M. Wt: 306.70 g/mol
InChI Key: ZNLLPLVJKBIBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that belongs to the class of benzamide derivatives. It is a yellow crystalline powder that is widely used in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide involves the formation of a covalent bond between the amide group of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide and the target biomolecule. This covalent bond stabilizes the complex and allows for the detection of the biomolecule by fluorescence spectroscopy. The selectivity of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide for certain biomolecules is due to the specific interactions between the functional groups of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide and the target biomolecule.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells and does not induce any toxic effects. However, it is important to note that the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in vivo may result in nonspecific binding to other biomolecules, which may affect the accuracy of the results.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is its high selectivity for certain biomolecules, which allows for the accurate detection and imaging of these molecules in vitro and in vivo. Additionally, 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is relatively easy to synthesize and purify, making it a cost-effective option for scientific research.
However, 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide also has some limitations. It may not be suitable for the detection of biomolecules that do not have specific functional groups that can interact with 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide. Additionally, the nonspecific binding of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide to other biomolecules may affect the accuracy of the results, especially in vivo.

Future Directions

There are several future directions for the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in scientific research. One possible direction is the development of new derivatives of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide that have higher selectivity and sensitivity for certain biomolecules. Another direction is the optimization of the synthesis method to improve the yield and purity of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide. Additionally, the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in combination with other fluorescent probes may allow for the simultaneous detection and imaging of multiple biomolecules.

Synthesis Methods

The synthesis of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) and is usually carried out under reflux conditions for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Scientific Research Applications

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is widely used in scientific research as a fluorescent probe for the detection and imaging of biological molecules such as proteins, nucleic acids, and lipids. It has been shown to selectively bind to certain biomolecules and emit fluorescence upon excitation with UV light. This property makes 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide an excellent tool for studying the structure, function, and dynamics of biological molecules in vitro and in vivo.

properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-9(7-11)16-14(18)12-6-5-10(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLLPLVJKBIBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide

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